
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs play a critical role in DNA repair, cell death, and inflammation, making MPB a valuable tool for studying these processes.
Mecanismo De Acción
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide works by binding to the catalytic domain of PARPs and inhibiting their activity. This leads to a decrease in the production of poly(ADP-ribose) (PAR), a molecule that is essential for DNA repair and other cellular processes. Inhibition of PARP activity by 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to cell death, particularly in cells with pre-existing DNA damage.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase sensitivity to DNA-damaging agents, induce cell death, and reduce inflammation. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for PARPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it can be difficult to use in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several potential future directions for research involving 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. Another area of interest is the use of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in combination with other DNA-damaging agents for the treatment of cancer. Finally, there is a need for further research into the role of PARPs in various cellular processes, including inflammation and neurodegeneration.
Métodos De Síntesis
The synthesis of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyridine, followed by the addition of N-methyl-1,3-propanediamine. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research to investigate the role of PARPs in various cellular processes. It has been shown to be effective in blocking PARP activity in vitro and in vivo, leading to increased sensitivity to DNA-damaging agents and cell death. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of PARPs in inflammation, neurodegeneration, and cancer.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-9-13(3-4-14(11)19-2)20(17,18)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKFTPUUNYZFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
